molecular formula C9H13N5O2 B601343 9-(4-Hydroxybutyl)guanine CAS No. 23169-37-1

9-(4-Hydroxybutyl)guanine

Cat. No. B601343
Key on ui cas rn: 23169-37-1
M. Wt: 223.24
InChI Key:
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Patent
US05831092

Procedure details

9-(4-Acetoxybutyl)-N2 -acetyl-7-benzylguaninium bromide (39.7 g; content 97.5%; 80.8 mmol) was added to a mixed solution of methanol (404 ml) and 7.48 g (1.62 mmol) of 5% Pd/C (water content 54%). The reaction was carried out at 50° C. for 4 h under hydrogen atmosphere (1 atm). After completion of the reaction (confirmed by HPLC), the reaction mixture was filtered through Celite, and the solvent was removed by distillation under reduced pressure. Then, water (130 ml) and 25% NaOH (45.2 g) were added to the residue and stirred overnight at 40° C. The mixture was neutralized by 2N HCl stirred at room temperature for 2 h. The precipitated crystals were filtered and dried at 50° C. under reduced pressure for a yield of 17.33 g of 9-hydroxybutylguanine (97.2% purity, 93.4% yield).
Name
9-(4-Acetoxybutyl)-N2 -acetyl-7-benzylguaninium bromide
Quantity
39.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.48 g
Type
catalyst
Reaction Step One
Quantity
404 mL
Type
solvent
Reaction Step One
Yield
93.4%

Identifiers

REACTION_CXSMILES
[Br-].C([O:5][CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[CH2:18][N:17](CC2C=CC=CC=2)[C:16]2[C:15](=[O:26])[NH2+:14][C:13]([NH:27]C(=O)C)=[N:12][C:11]1=2)(=O)C>[Pd].CO>[OH:5][CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[CH:18]=[N:17][C:16]2[C:15](=[O:26])[NH:14][C:13]([NH2:27])=[N:12][C:11]1=2 |f:0.1|

Inputs

Step One
Name
9-(4-Acetoxybutyl)-N2 -acetyl-7-benzylguaninium bromide
Quantity
39.7 g
Type
reactant
Smiles
[Br-].C(C)(=O)OCCCCN1C=2N=C([NH2+]C(C2N(C1)CC1=CC=CC=C1)=O)NC(C)=O
Name
Quantity
7.48 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
404 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (confirmed by HPLC)
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
Then, water (130 ml) and 25% NaOH (45.2 g) were added to the residue
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCCCN1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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